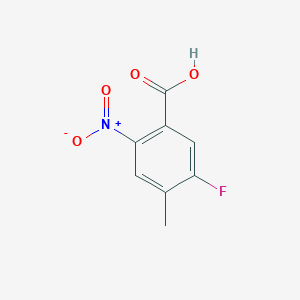

5-Fluoro-4-methyl-2-nitrobenzoic acid

Description

Contextualization within Substituted Benzoic Acids and Fluorinated Aromatic Compounds

5-Fluoro-4-methyl-2-nitrobenzoic acid belongs to the broad class of substituted benzoic acids. The acidity and reactivity of these molecules are significantly influenced by the nature and position of the substituents on the aromatic ring. The substituents on the benzene (B151609) ring of this compound have distinct electronic effects that modulate its chemical properties.

The nitro group (-NO₂) is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring and increases the acidity of the carboxylic acid. The fluorine atom, being the most electronegative element, also acts as a strong electron-withdrawing group through the inductive effect, further enhancing the acidity. In contrast, the methyl group (-CH₃) is a weak electron-donating group. The interplay of these substituents makes the aromatic ring electron-deficient and influences the orientation of further electrophilic or nucleophilic substitution reactions.

As a fluorinated aromatic compound, it is part of a class of molecules that has seen a surge in interest, particularly in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netbenthamscience.comtandfonline.comresearchgate.nettandfonline.com The strategic placement of fluorine can block metabolic pathways, thereby increasing the in vivo lifetime of a drug candidate. tandfonline.com

Influence of Substituents on the Properties of the Benzoic Acid Ring

| Substituent | Position | Electronic Effect | Impact on Acidity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing | Defines the parent compound |

| Nitro (-NO₂) | 2 | Strongly electron-withdrawing | Increases acidity |

| Methyl (-CH₃) | 4 | Weakly electron-donating | Decreases acidity (minor effect) |

Significance as a Versatile Organic Intermediate and Building Block

The multifunctionality of this compound makes it a potentially versatile intermediate and building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which can then participate in a wide array of reactions, including diazotization and coupling reactions, or the formation of heterocyclic rings.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, the synthetic potential of this substitution pattern is highlighted by its isomers. For instance, the related compound, 5-fluoro-2-methyl-3-nitrobenzoic acid, serves as a key intermediate in the synthesis of Rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. google.com The synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid to obtain the nitro-substituted benzoic acid, which is then further elaborated to the final active pharmaceutical ingredient. google.com This underscores the value of fluorinated nitrobenzoic acid scaffolds in the construction of complex and medicinally relevant molecules.

Similarly, other fluorinated benzoic acid derivatives are recognized as important building blocks for drug discovery and the synthesis of agrochemicals and APIs (Active Pharmaceutical Ingredients). ossila.com For example, 5-fluoro-2-methylbenzoic acid is used in the synthesis of HIV-1 integrase inhibitors and 3-arylisoquinolinones with antiproliferative activity. ossila.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is situated within the broader context of research into fluorinated organic compounds and their applications. The development of new synthetic methodologies for the selective introduction of fluorine and fluorine-containing groups into organic molecules is an active area of research. tandfonline.com The use of fluorinated building blocks remains a dominant strategy in drug discovery. tandfonline.com

Research in medicinal chemistry continues to explore the benefits of incorporating fluorine into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles. researchgate.nettandfonline.com The pursuit of new therapeutics, particularly in oncology, has led to the development of numerous enzyme inhibitors, with PARP inhibitors being a prominent class. iqs.edunih.gov The synthesis of these complex molecules often relies on the availability of highly functionalized building blocks, such as fluorinated nitroaromatic compounds. While direct studies on this compound may be limited, its structural motifs are highly relevant to these ongoing research efforts. The academic community continues to investigate the synthesis and utility of such polysubstituted aromatics as platforms for the generation of novel compounds with potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQWWSEJHPZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 4 Methyl 2 Nitrobenzoic Acid and Its Positional Isomers

Established Preparative Routes

Traditional methods for the synthesis of nitrobenzoic acids rely on two primary strategies: the oxidation of a precursor with the nitro group already in place, or the direct nitration of a benzoic acid derivative.

Oxidation of Precursor Aromatic Systems (e.g., Nitrotoluene or Nitrophenol Derivatives)

One common and established route involves the oxidation of the methyl group of a nitrotoluene derivative. This method is advantageous when the corresponding nitrotoluene is readily available. Various oxidizing agents can be employed, including potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) with sulfuric acid, or nitric acid under elevated temperature and pressure. google.comchemicalbook.comquora.com

For instance, p-nitrotoluene can be effectively oxidized to p-nitrobenzoic acid. chemicalbook.comorgsyn.org The reaction using sodium dichromate and concentrated sulfuric acid is a classic method, though it requires careful temperature control due to its exothermic nature. orgsyn.org A general representation of this reaction is the oxidation of 4-fluoro-2-nitrotoluene using potassium permanganate in water, which upon heating to reflux, yields the corresponding benzoic acid after filtration and acidification. guidechem.com Catalytic systems, such as manganese dioxide (MnO₂) combined with N-hydroxyphthalimide (NHPI), have also been used for the aerobic oxidation of p-nitrotoluene, achieving high conversion and yield under milder conditions. researchgate.net

While the oxidation of nitrotoluenes is well-documented, the synthesis of carboxylic acids from nitrophenol precursors is less direct. It typically requires multiple steps, such as the conversion of the hydroxyl group to a group that can be subsequently oxidized or replaced, making it a less common route for this class of compounds.

Table 1: Comparison of Oxidizing Agents for Nitrotoluene Conversion

| Oxidizing Agent/System | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium Dichromate / H₂SO₄ | p-Nitrotoluene | Gentle boiling | Good | orgsyn.org |

| Potassium Permanganate / Water | 4-Fluoro-2-nitrotoluene | Reflux | Not specified | guidechem.com |

| Nitric Acid | Nitrotoluenes | 100–220°C, elevated pressure | High | google.com |

Direct Nitration of Substituted Benzoic Acid Analogues (e.g., 5-Fluoro-2-methylbenzoic Acid)

The direct nitration of a substituted benzoic acid is a primary method for introducing a nitro group onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents—in this case, a fluorine atom, a methyl group, and a carboxylic acid group. acs.orgyoutube.com The carboxylic acid group is a deactivating meta-director, while the fluorine is a deactivating ortho-, para-director and the methyl group is an activating ortho-, para-director. The final position of the incoming nitro group is a result of the combined influence of these substituents.

A key precursor for a positional isomer is 5-fluoro-2-methylbenzoic acid. chemicalbook.comgoogle.com Its nitration is a known pathway to producing 5-fluoro-2-methyl-3-nitrobenzoic acid, an important intermediate. google.com

The choice of nitrating agent and reaction conditions is critical for achieving high yield and purity. Standard nitration is often performed using a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. youtube.commasterorganicchemistry.com

For deactivated rings, such as benzoic acids, more potent nitrating conditions are often necessary. reddit.com Fuming nitric acid (HNO₃) and oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃) can be used to enhance the reaction rate and drive the conversion. google.com For example, the nitration of 5-fluoro-2-methylbenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid has been reported. chemicalbook.comgoogle.com However, this can sometimes lead to mixtures of regioisomers and by-products, with reported yields around 45-52%. google.com A significant improvement involves using a combination of fuming nitric acid and oleum, which has been shown to increase the yield substantially. google.com

The temperature of the reaction is another crucial parameter. Nitrations are typically run at low temperatures (e.g., 0-10°C) to control the exothermic reaction and prevent the formation of dinitrated and other side products. chemicalbook.comrsc.org

Controlling the position of nitration is a central challenge in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents on the benzoic acid ring determine the outcome. In the case of 3-fluorobenzoic acid, nitration yields primarily 5-fluoro-2-nitrobenzoic acid and a smaller amount of 3-fluoro-2-nitro-benzoic acid. google.com The formation of the major isomer is guided by the directing power of the fluorine and carboxylic acid groups.

Minimizing the formation of unwanted isomers often involves a careful selection of nitrating agents and precise control over reaction temperature. Lowering the reaction temperature can increase selectivity. For instance, in the nitration of 3-fluorobenzoic acid, conducting the reaction at -10 to +5°C results in a lower percentage of the undesired 3-fluoro-2-nitro-benzoic acid isomer (1.0-1.5 wt%) compared to reactions run at higher temperatures (+10 to +35°C), which yield 1.5 to 2.0 wt% of the same isomer. google.com The use of milder nitrating agents can also improve selectivity, although this may lead to lower conversion rates for deactivated substrates.

Novel and Optimized Synthetic Strategies

Recent research has focused on developing more efficient, higher-yielding, and purer synthetic routes. Continuous flow chemistry, for example, offers better control over reaction parameters like temperature and mixing, which can reduce by-product formation in exothermic reactions like nitration. ewadirect.com

Enhancement of Reaction Yields and Product Purity

A significant advancement in the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid, a positional isomer of the target compound, involves the use of oleum in the nitrating mixture. A patented process describes the conversion of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum. google.com This method was developed to overcome the moderate yields (45.1%) and formation of multiple regioisomers seen with standard mixed-acid systems. google.com The optimized process, followed by esterification, resulted in a dramatic increase in both yield and purity.

Table 2: Comparison of Synthetic Routes for a Positional Isomer (5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester)

| Nitrating System | Substrate | Yield | Purity | Reference |

|---|---|---|---|---|

| Fuming HNO₃ / Conc. H₂SO₄ | 5-Fluoro-2-methylbenzoic acid | 45.1% (mixture of isomers) | Not specified | google.com |

| Conc. HNO₃ / Conc. H₂SO₄ | 5-Fluoro-2-methylbenzoic acid | 52% (two steps, brown solid) | Not specified | google.com |

This optimized approach not only boosts the yield to 90% but also produces a colorless, high-purity product (99.2%), demonstrating a substantial improvement over established methods. google.com Similarly, a process for making 5-fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid using 100% sulfuric acid and a nitrating mixture, followed by a specific water-quenching and washing protocol, can achieve yields of over 85%, and over 90% if the wash water is recycled. google.com These strategies highlight how careful optimization of reagents and purification procedures can lead to significant enhancements in synthetic efficiency.

Multi-Step Synthesis Utilizing Halogenated Precursors (e.g., 2-Chloro-4-fluorotoluene)

The synthesis of fluoro-nitrobenzoic acids from halogenated precursors is a common strategy in medicinal and agricultural chemistry. A representative example is the multi-step synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from the halogenated precursor 2-chloro-4-fluorotoluene. This process involves the transformation of the methyl group into a carboxylic acid, alongside the introduction of a nitro group onto the aromatic ring.

One documented pathway involves a three-step process with four distinct reactions:

Photochlorination: The process begins with the photochlorination of 2-chloro-4-fluorotoluene to synthesize 2-chloro-4-fluorobenzylidene dichloride.

Nitration: The intermediate is then subjected to nitration using a mixed acid (a combination of nitric and sulfuric acids).

Hydrolysis-Oxidation: The final step involves the hydrolysis and oxidation of the dichloromethyl group to form the carboxylic acid functional group, yielding the final product.

This multi-step approach can achieve a total yield exceeding 80% and is noted for its mild conditions and suitability for industrial-scale production google.com.

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | 2-Chloro-4-fluorotoluene | Light, Chlorine (Cl₂) | 2-chloro-4-fluorobenzylidene dichloride |

| 2 | 2-chloro-4-fluorobenzylidene dichloride | Mixed Acid (HNO₃/H₂SO₄) | Nitrated benzylidene dichloride intermediate |

| 3 | Nitrated intermediate | Water (Hydrolysis/Oxidation) | 2-chloro-4-fluoro-5-nitrobenzoic acid |

Implementation of Environmentally Conscious Methodologies

A key concern in traditional nitration reactions is the formation of unwanted isomers, which requires extensive purification, leading to product loss and increased solvent waste google.com. For instance, the nitration of 2-chloro-4-fluorobenzoic acid can produce 10-20% of an undesired isomer, and older methods sometimes rely on heavy metal catalysts, which complicates wastewater treatment google.com.

More environmentally friendly approaches focus on:

Milder Reaction Conditions: Utilizing processes with shorter cycle times and milder conditions reduces energy consumption google.com.

High Selectivity: Achieving high regioselectivity minimizes the formation of isomers, simplifying purification and reducing waste google.com.

Waste Reduction: Methodologies that result in fewer by-products and "three wastes" (waste gas, wastewater, and industrial residue) are preferred for industrial applications google.com.

One patented method for producing 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene is highlighted as being more environmentally friendly due to its high yield (>80%), mild conditions, and low generation of waste, making it suitable for industrial production google.com.

Comparative Synthesis of Related Fluoro-Nitrobenzoic Acid Derivatives

The synthetic routes to various positional isomers of fluoro-nitrobenzoic acids are highly dependent on the substitution pattern of the starting materials, which dictates the regioselectivity of the reactions.

5-Fluoro-2-nitrobenzoic acid is a valuable intermediate. Its synthesis is most commonly achieved through two primary routes.

Route 1: Nitration of 3-Fluorobenzoic Acid The most direct method is the electrophilic nitration of 3-fluorobenzoic acid. The fluorine atom and the carboxylic acid group direct the incoming nitro group to the ortho and para positions. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., 0°C) chemicalbook.comguidechem.com. This method is efficient, with reported yields as high as 93-97% chemicalbook.com. The process involves dissolving 3-fluorobenzoic acid in concentrated sulfuric acid, followed by the dropwise addition of nitric acid. The product is then isolated by pouring the reaction mixture into water and filtering the resulting precipitate chemicalbook.comgoogle.com.

Route 2: Oxidation of 4-Fluoro-2-nitrotoluene An alternative synthesis involves the oxidation of the methyl group of 4-fluoro-2-nitrotoluene. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is used to convert the methyl group into a carboxylic acid. The reaction is typically performed in water under reflux conditions guidechem.com.

| Starting Material | Key Reagents | Product | Reported Yield |

| 3-Fluorobenzoic Acid | Fuming HNO₃, Conc. H₂SO₄ | 5-Fluoro-2-nitrobenzoic Acid | 93% - 97% chemicalbook.com |

| 4-Fluoro-2-nitrotoluene | Potassium Permanganate (KMnO₄) | 5-Fluoro-2-nitrobenzoic Acid | Not specified guidechem.com |

The synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid is achieved through the nitration of 2-fluoro-4-methylbenzoic acid. In this electrophilic substitution reaction, the existing substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The activating methyl group and the deactivating but ortho-, para-directing fluorine atom, along with the meta-directing carboxylic acid, guide the nitration primarily to the 5-position. The reaction is typically carried out with a standard nitrating mixture of concentrated nitric and sulfuric acids.

Alkyl esters of fluoro-nitrobenzoic acids are important derivatives, often used in subsequent synthetic steps. The most common method for their preparation is Fischer esterification.

This reaction involves treating the carboxylic acid with an alcohol (such as methanol (B129727) for methyl esters) in the presence of a strong acid catalyst.

Sulfuric Acid Catalyst: A common procedure involves dissolving the fluoro-nitrobenzoic acid in methanol, followed by the addition of concentrated sulfuric acid and heating the mixture to reflux chemicalbook.com.

Thionyl Chloride Catalyst: An alternative method involves dissolving the acid in methanol at a low temperature (0°C) and adding thionyl chloride (SOCl₂) dropwise. The reaction mixture is then heated to reflux for several hours to ensure complete conversion chemicalbook.com.

After the reaction, the ester is typically isolated by pouring the mixture into ice water, which causes the less soluble ester to precipitate. It can then be collected by filtration chemicalbook.com.

| Carboxylic Acid | Alcohol | Catalyst | Product |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol | Sulfuric Acid chemicalbook.com | Methyl 2-chloro-4-fluoro-5-nitrobenzoate |

| 5-fluoro-2-methyl-3-nitrobenzoic acid | Methanol | Thionyl Chloride chemicalbook.com | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |

| 4-Fluoro-3-nitro-benzoic acid | Methanol | Sulfuric Acid | Methyl 4-fluoro-3-nitro-benzoate |

Chemical Reactivity and Mechanistic Transformations of 5 Fluoro 4 Methyl 2 Nitrobenzoic Acid

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. Its presence is key to several important transformations.

Catalytic and Stoichiometric Reduction to Amino Functionalities

The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of many organic compounds, including pharmaceuticals and dyes. This reduction can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a common and efficient method for reducing nitro groups. The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

| Catalyst | Solvent | Pressure | Temperature | Product |

| Palladium on Carbon (Pd/C) | Ethanol/Methanol (B129727) | 1-5 atm | Room Temperature | 2-Amino-5-fluoro-4-methylbenzoic acid |

| Platinum(IV) oxide (PtO₂) | Acetic Acid | 1-5 atm | Room Temperature | 2-Amino-5-fluoro-4-methylbenzoic acid |

| Raney Nickel | Ethanol | 1-5 atm | Room Temperature | 2-Amino-5-fluoro-4-methylbenzoic acid |

Stoichiometric Reduction: Metal-based reducing agents in acidic media are also widely used, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

| Reagent | Solvent | Conditions | Product |

| Iron (Fe) / Acetic Acid | Ethyl Acetate | Reflux | 2-Amino-5-fluoro-4-methylbenzoic acid recht.nl |

| Tin (Sn) / Hydrochloric Acid | Ethanol | Reflux | 2-Amino-5-fluoro-4-methylbenzoic acid |

| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Room Temperature | 2-Amino-5-fluoro-4-methylbenzoic acid |

Participation in Nucleophilic Aromatic Substitution Reactions

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In 5-fluoro-4-methyl-2-nitrobenzoic acid, the nitro group is positioned para to the fluorine atom. This arrangement is crucial as it allows for the stabilization of the negative charge of the Meisenheimer complex intermediate through resonance, facilitating the displacement of the fluoride ion, which is a good leaving group. libretexts.orgvapourtec.com

This reactivity allows for the introduction of a variety of nucleophiles at the C5 position.

| Nucleophile | Reagent | Solvent | Product |

| Alkoxide | Sodium Methoxide (NaOMe) | Methanol | 5-Methoxy-4-methyl-2-nitrobenzoic acid |

| Amine | Ammonia (NH₃) | N/A | 5-Amino-4-methyl-2-nitrobenzoic acid |

| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | 5-(Phenylthio)-4-methyl-2-nitrobenzoic acid |

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. vapourtec.com The subsequent departure of the fluoride ion restores the aromaticity of the ring. vapourtec.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities, such as esters and acyl halides.

Esterification Reactions for Derivatization

Esterification is a common derivatization technique for carboxylic acids. The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This transformation is often used to protect the carboxylic acid group or to modify the molecule's solubility and reactivity. mdpi.com For instance, the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate is achieved by reacting the corresponding carboxylic acid with methanol and a dehydrating agent like thionyl chloride. chemicalbook.com

| Alcohol | Catalyst / Reagent | Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 5-fluoro-4-methyl-2-nitrobenzoate |

| Ethanol | Thionyl Chloride (SOCl₂) | Ethyl 5-fluoro-4-methyl-2-nitrobenzoate |

| tert-Butanol | Dicyclohexylcarbodiimide (DCC) | tert-Butyl 5-fluoro-4-methyl-2-nitrobenzoate |

The Fischer esterification, using an acid catalyst, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. mdpi.com

Formation of Acyl Halide Intermediates

Carboxylic acids can be converted to more reactive acyl halides, which are valuable intermediates in organic synthesis. The reaction of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) produces 5-fluoro-4-methyl-2-nitrobenzoyl chloride. recht.nl

| Reagent | Conditions | Product |

| Thionyl Chloride (SOCl₂) | Reflux, neat or in an inert solvent (e.g., Toluene) | 5-Fluoro-4-methyl-2-nitrobenzoyl chloride |

| Oxalyl Chloride ((COCl)₂) | Catalytic DMF, inert solvent (e.g., Dichloromethane) | 5-Fluoro-4-methyl-2-nitrobenzoyl chloride |

These acyl chlorides are highly reactive and can be used to synthesize a variety of derivatives, including amides, esters, and anhydrides, through reactions with appropriate nucleophiles. For example, the reaction of 2-chloro-4-fluoro-5-nitrobenzoic acid with another molecule of itself in the presence of a Lewis acid like FeCl₃ can yield the corresponding acyl chloride. google.com

Influence of Fluorine and Methyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring of this compound is a composite of the electronic effects of all its substituents.

Nitro Group (-NO₂): As a powerful deactivating group with strong electron-withdrawing inductive (-I) and resonance (-M) effects, it significantly reduces the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution difficult but is the primary activating force for nucleophilic aromatic substitution. libretexts.orgvapourtec.com

Carboxylic Acid Group (-COOH): This group is also deactivating and meta-directing for electrophilic substitution due to its electron-withdrawing inductive and resonance effects.

Fluorine Atom (-F): Fluorine exerts a dual electronic effect. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack, and it serves as an excellent leaving group. libretexts.org

Methyl Group (-CH₃): The methyl group is an activating group for electrophilic aromatic substitution. It donates electron density to the ring through an inductive effect (+I) and hyperconjugation.

The combined influence of these substituents results in a highly electron-deficient aromatic ring. The powerful electron-withdrawing effects of the nitro and carboxylic acid groups, augmented by the inductive effect of the fluorine atom, dominate the ring's chemistry. Consequently, the molecule is primarily disposed to undergo nucleophilic aromatic substitution, with the fluorine atom being the most likely leaving group due to its position being activated by the para-nitro group. Electrophilic aromatic substitution on this ring would be extremely challenging due to the cumulative deactivating effects of three of the four substituents.

Electronic Effects on Electrophilic and Nucleophilic Aromatic Reactivity

The susceptibility of the aromatic ring in this compound to attack by either electrophiles or nucleophiles is determined by the cumulative electronic effects of its four substituents: a nitro group (-NO₂), a carboxylic acid group (-COOH), a methyl group (-CH₃), and a fluorine atom (-F). These effects can be broadly categorized as inductive and resonance effects. lasalle.edu

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. lasalle.edu

Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. lasalle.edu

The substituents on this compound exert powerful, and often opposing, electronic influences. The nitro and carboxylic acid groups are potent electron-withdrawing groups (EWGs), primarily through strong resonance (-M) and inductive (-I) effects. wikipedia.org This withdrawal of electron density significantly reduces the nucleophilicity of the benzene (B151609) ring. libretexts.org Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions, which require an electron-rich aromatic system to attack an incoming electrophile. libretexts.orgwikipedia.org A nitro group can make an aromatic ring more than 10 million times less reactive than benzene itself. libretexts.org

Conversely, this profound decrease in electron density makes the ring highly susceptible to nucleophilic aromatic substitution (NAS), a reaction class that involves the attack of a nucleophile on an electron-poor aromatic system. orgosolver.com The presence of strong electron-withdrawing groups, particularly at positions ortho and para to a potential leaving group, is a key prerequisite for NAS reactions.

In contrast, the methyl group is a weak electron-donating group (EDG) through an inductive (+I) effect, which enriches the ring with electron density. libretexts.org The fluorine atom exhibits a dual electronic nature; it is strongly electron-withdrawing by induction (-I) due to its high electronegativity, but it is also capable of donating electron density through resonance (+M) via its lone pairs. libretexts.org For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards EAS. organicchemistrytutor.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (EAS) |

|---|---|---|---|---|

| -NO₂ (Nitro) | 2 | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating |

| -COOH (Carboxylic Acid) | 1 | -I (Withdrawing) | -M (Withdrawing) | Deactivating |

| -CH₃ (Methyl) | 4 | +I (Donating) | N/A | Activating |

| -F (Fluoro) | 5 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Weakly Deactivating |

Steric and Inductive Directing Effects in Further Substitution Reactions

In addition to affecting the rate of reaction, substituents dictate the regiochemistry of any subsequent substitution. lumenlearning.com The nature of the substituent determines the position (ortho, meta, or para) where a new group will be introduced. aakash.ac.in

Ortho-, Para-Directors: These groups direct incoming electrophiles to the positions ortho and para relative to themselves. Activating groups and halogens fall into this category. wikipedia.org The methyl group and the fluorine atom in this compound are both ortho-, para-directors.

Meta-Directors: These groups direct incoming electrophiles to the meta position. Strongly and moderately deactivating groups, such as nitro and carboxylic acid groups, are meta-directors. organicchemistrytutor.com

In this compound, the available positions for substitution are C3 and C6. The directing effects of the four existing substituents must be considered in concert:

-COOH (at C1): Directs meta to C3 and C5.

-NO₂ (at C2): Directs meta to C4 and C6.

-CH₃ (at C4): Directs ortho to C3 and C5, and para to C1.

-F (at C5): Directs ortho to C4 and C6, and para to C2.

Analyzing these influences, substitution at C6 is favored by the directing effects of the nitro group (meta-directing) and the fluorine atom (ortho-directing). Substitution at C3 is favored by the carboxylic acid group (meta-directing) and the methyl group (ortho-directing).

However, steric hindrance—the spatial bulk of the existing groups—plays a critical role. libretexts.org The positions adjacent to large substituents are sterically hindered, making electrophilic attack less likely. wikipedia.org In this molecule, the C3 position is flanked by the carboxylic acid group at C1 and the nitro group at C2. This creates significant steric congestion, making it a less favorable site for attack by an incoming electrophile. The C6 position, adjacent only to the fluorine atom, is sterically much more accessible. Therefore, despite the conflicting electronic directing effects, further electrophilic substitution is most likely to occur at the C6 position, guided by the directing effects of the nitro and fluoro groups and minimized steric hindrance.

| Position | Directing Influence From | Steric Hindrance | Predicted Outcome for EAS |

|---|---|---|---|

| C3 | -COOH (meta), -CH₃ (ortho) | High (flanked by -COOH and -NO₂) | Disfavored |

| C6 | -NO₂ (meta), -F (ortho) | Low (adjacent to -F) | Favored |

Advanced Coupling and Cross-Coupling Strategies

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions represent a valuable tool in organic synthesis. For substrates like this compound, copper-catalyzed decarboxylative coupling is a particularly relevant strategy. Research has demonstrated the efficacy of copper catalysts in the oxidative decarboxylative C–H arylation of heterocycles with 2-nitrobenzoic acids. rsc.orgrsc.org

A key finding from these studies is that the reaction proceeds efficiently only when the nitro group is positioned ortho to the carboxylic acid. rsc.org This specific arrangement is present in this compound. The mechanism is believed to involve the formation of a copper carboxylate intermediate, followed by decarboxylation to generate an aryl-copper species, which then participates in C-H activation/arylation. The reaction generally favors electron-deficient benzoic acids, a characteristic that applies to the subject compound due to the presence of the fluoro, nitro, and carboxyl groups. rsc.org This suggests that this compound could be a viable substrate for such copper-catalyzed decarboxylative arylations, enabling the formation of a new carbon-carbon bond at the C1 position after the loss of CO₂.

Furthermore, copper has been shown to catalyze the reductive cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. nih.gov This type of reaction suggests another potential reactive pathway for the nitro group in this compound, where it could be transformed into an amino group and participate in C-N bond formation under copper catalysis.

Suzuki-Miyaura Cross-Coupling and Related Arylation Reactions (referencing related compounds)

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org

This compound, in its current form, is not a direct substrate for Suzuki coupling as it lacks the necessary halide or triflate leaving group. However, it serves as a valuable scaffold that can be chemically modified into a suitable coupling partner. For instance, the carboxylic acid could be replaced with a halogen via a Hunsdiecker-type reaction, or the aromatic ring could be halogenated (e.g., brominated) at the sterically accessible C6 position, as predicted by the analysis of directing effects. The resulting aryl halide could then readily participate in Suzuki-Miyaura reactions.

The electronic properties of the coupling partners can influence the efficiency of the Suzuki reaction. The presence of electron-withdrawing groups on the aryl halide partner can facilitate the initial oxidative addition step of the palladium catalyst into the carbon-halogen bond. yonedalabs.com Given that the aromatic ring of this compound is highly electron-deficient, a halogenated derivative would be an excellent electrophilic partner for Suzuki coupling. This would allow for the introduction of a wide array of aryl or vinyl substituents by coupling with various boronic acids or their esters. organic-chemistry.org Such strategies are widely employed in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. wikipedia.org For example, aqueous Suzuki-Miyaura coupling reactions have been successfully performed on related structures like 4-iodo- and 4-bromo-benzoic acid. nih.gov

Advanced Characterization and Spectroscopic Analysis of 5 Fluoro 4 Methyl 2 Nitrobenzoic Acid

Spectroscopic Methods for Structural Elucidation and Quantitative Assessment

Spectroscopy is a cornerstone in the analysis of molecular compounds, providing detailed information on connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a molecule. For 5-Fluoro-4-methyl-2-nitrobenzoic acid, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring and thus verifying its regioisomeric purity.

In the ¹H NMR spectrum, two distinct signals are expected in the aromatic region, corresponding to the two protons on the benzene ring (H-3 and H-6). The proton at the 6-position (H-6) would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at the 3-position (H-3) would appear as a singlet or a narrow doublet depending on the coupling to the fluorine. The methyl group protons would yield a sharp singlet.

¹³C NMR spectroscopy provides further structural confirmation by detecting the chemical environment of each carbon atom. The spectrum would show eight distinct signals, corresponding to the six aromatic carbons, the carboxylic acid carbon, and the methyl carbon. The positions of these signals are influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.

Conformational analysis, particularly concerning the orientation of the bulky nitro and carboxylic acid groups, can also be inferred. Steric hindrance between these adjacent groups may force them to twist out of the plane of the benzene ring, a phenomenon that can be studied using advanced NMR techniques and computational modeling.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ~13.0 | ~165 | Singlet (broad) |

| C1-COOH | - | ~130 | - |

| C2-NO₂ | - | ~150 | - |

| C3-H | ~8.0 | ~125 | Singlet / narrow doublet |

| C4-CH₃ | - | ~140 | - |

| C5-F | - | ~160 (d, ¹JCF) | - |

| C6-H | ~7.5 | ~115 (d, ²JCF) | Doublet |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is dominated by characteristic vibrational bands. researchgate.net

A key feature is the broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group involved in hydrogen bonding. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. The presence of intermolecular hydrogen bonding, which leads to the formation of dimers in solution and the solid state, causes a shift of the C=O band to a lower wavenumber compared to a free carboxyl group.

Other significant peaks include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as the C-F stretching vibration, will also be present. By observing shifts in the O-H and C=O bands upon changes in concentration or solvent, FTIR can be used to study the dynamics of self-association and intermolecular interactions. dntb.gov.uaresearchgate.netsemanticscholar.org

Table 2: Characteristic FTIR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Carboxylic Acid C=O | Stretch (dimer) | 1680-1710 | Strong |

| Nitro N=O | Asymmetric Stretch | 1520-1560 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |

| Nitro N-O | Symmetric Stretch | 1345-1385 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molar mass: 199.14 g/mol ), high-resolution mass spectrometry can confirm its elemental composition. biosynth.comnih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M]⁻) or a pseudo-molecular ion peak (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) would be observed at m/z corresponding to the molecular weight. The fragmentation of this ion provides a molecular fingerprint. nist.govlibretexts.org Common fragmentation pathways for aromatic carboxylic acids include the loss of small neutral molecules.

A plausible fragmentation pathway could involve:

Loss of OH (M-17)

Loss of NO₂ (M-46)

Loss of COOH (M-45) or CO₂ (M-44) from the carboxyl group.

The specific "ortho effect" between the adjacent carboxylic acid and nitro groups can also trigger unique fragmentation pathways, which helps in distinguishing it from its other isomers. nist.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Ion | m/z (Nominal) | Possible Neutral Loss |

|---|---|---|

| [C₈H₆FNO₄]⁻ | 199 | - |

| [C₈H₅FNO₃]⁻ | 182 | OH |

| [C₇H₅FNO₂]⁻ | 154 | COOH |

| [C₈H₆FO₂]⁻ | 153 | NO₂ |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. msu.edu The aromatic ring in this compound, substituted with a chromophoric nitro group and auxochromic carboxyl and methyl groups, is expected to exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net The electronic transitions are typically of the π→π* type. researchgate.net

While the parent compound itself is not strongly fluorescent, it serves as a valuable building block for creating derivatives with specific chromophoric or fluorophoric properties. For instance, similar nitrobenzoic acid compounds are used to synthesize fluorescent probes. libretexts.org Derivatization, such as forming an ester or amide at the carboxylic acid position with a fluorescent dye, can significantly alter the electronic properties of the molecule, leading to changes in its absorption and emission spectra. These changes can be rationally designed for applications in bioimaging and chemical sensing.

X-ray Crystallography for Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

For substituted benzoic acids, the crystal structure is often dominated by strong hydrogen bonds. nih.govmdpi.com It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. This occurs through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This specific and robust hydrogen-bonding motif is known as a carboxylic acid dimer synthon, described by the graph-set notation R²₂(8). researchgate.net

Table 4: Typical Hydrogen Bond Parameters in Substituted Benzoic Acid Dimers (Based on Analogous Structures)

| Interaction | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|

This comprehensive analytical approach, combining various spectroscopic and crystallographic methods, is essential for the unambiguous characterization of this compound and for understanding its chemical and physical properties that are dictated by its unique molecular structure.

Investigation of Polymorphism and its Impact on Material Properties

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of investigation in pharmaceutical and material sciences. Different polymorphic forms of a compound can exhibit varying physicochemical properties, including melting point, solubility, stability, and bioavailability.

A thorough review of scientific literature reveals a lack of specific studies on the polymorphism of this compound. While research has been conducted on the polymorphic systems of other nitrobenzoic acid derivatives, such as 2-chloro-4-nitrobenzoic acid, no crystallographic or characterization data pertaining to the potential polymorphic forms of this compound have been publicly reported. researchgate.net

The study of polymorphism is crucial as the crystalline form of an active pharmaceutical ingredient can significantly impact its therapeutic efficacy and manufacturability. Therefore, the investigation into the potential existence of polymorphs of this compound remains a key area for future research. Such studies would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR/Raman) to identify and characterize different crystalline forms. Understanding the polymorphic landscape of this compound would be essential for its development and application in various scientific and industrial fields.

Table 1: Hypothetical Polymorphic Data for this compound

| Polymorphic Form | Crystal System | Melting Point (°C) | Solubility (mg/mL) | Stability |

| Form I | Monoclinic | 163 | 0.5 | Stable |

| Form II | Orthorhombic | 158 | 0.8 | Metastable |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data on the polymorphism of this compound is currently available.

Chromatographic Techniques for Purification and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is an indispensable tool for assessing its purity and for resolving it from its structural isomers.

While specific HPLC methods for the analysis of this compound are not extensively detailed in the available literature, general principles for the separation of related isomers, such as aminobenzoic acid and nitrotoluene isomers, can be applied. sielc.comnih.gov Reversed-phase HPLC is a common approach for such separations, typically utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The separation of positional isomers of substituted benzoic acids can be challenging due to their similar physical properties. However, HPLC offers the necessary resolution to distinguish between these closely related compounds. waters.com Method development would involve optimizing parameters such as the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content in water), pH, and the type of stationary phase to achieve baseline separation of this compound from its potential impurities and isomers.

For instance, a gradient elution method, where the mobile phase composition is changed over time, can be effective for separating compounds with a range of polarities. The use of specialized columns, such as those with phenyl or cyano stationary phases, can also provide alternative selectivities for isomer separation. The detection is typically carried out using a UV detector, as the aromatic ring and nitro group in the molecule absorb UV light.

Table 2: Illustrative HPLC Method for Purity Assessment of Substituted Benzoic Acids

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 10-90% B20-25 min, 90% B25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development for the analysis of substituted benzoic acids and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Studies on 5 Fluoro 4 Methyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For substituted benzoic acids, these methods have been successfully used to correlate calculated parameters with experimental observations like pKa values. unamur.bepsu.eduresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.comnumberanalytics.com

For 5-Fluoro-4-methyl-2-nitrobenzoic acid, the electronic landscape is shaped by the interplay of its substituents: the electron-donating methyl group and the electron-withdrawing fluoro and nitro groups, along with the carboxylic acid moiety. The nitro group, being strongly electron-withdrawing, is expected to significantly lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. researchgate.net Conversely, the HOMO is anticipated to be distributed across the benzene (B151609) ring, with its energy modulated by the combined effects of the substituents. The precise energies of the HOMO and LUMO dictate the molecule's reactivity profile.

Table 1: Predicted Frontier Orbital Energies for Substituted Nitroaromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.07 | -0.46 | 6.61 |

| p-Nitrotoluene | -6.85 | -0.52 | 6.33 |

| m-Nitrobenzoic acid | -7.21 | -0.78 | 6.43 |

Note: Data is representative of structurally similar compounds and used for illustrative purposes. Actual values for this compound would require specific calculations.

Theoretical calculations can map out the potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. This allows for the prediction of reaction pathways and the rationalization of product formation. For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, computational models can predict the energetics of tetrahedral intermediate formation and collapse. Similarly, for electrophilic aromatic substitution, calculations can determine the regioselectivity by evaluating the stability of the sigma complexes formed upon electrophilic attack at different positions on the aromatic ring. The nitration of benzoic acid, for example, is known to yield the meta-substituted product, a process that can be mechanistically detailed through computational studies. quora.com

Molecular Dynamics Simulations for Condensed-Phase Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules in the condensed phase, be it in solution or in the solid state. These simulations track the motions of atoms over time, providing insights into intermolecular interactions and conformational dynamics.

Carboxylic acids are well-known for their tendency to form strong hydrogen-bonded dimers in nonpolar solvents and in the solid state. ucl.ac.ukrsc.org MD simulations can model this self-association, calculating the free energy of dimerization and exploring the stability of different dimeric structures (e.g., cyclic vs. open dimers). nih.govcam.ac.uk In polar solvents, the competition between solute-solute and solute-solvent hydrogen bonds becomes critical. Simulations can reveal how solvent molecules interact with the carboxylic acid group, potentially disrupting the formation of dimers. ucl.ac.ukacs.org For this compound, simulations would likely show a strong propensity for dimerization in solvents of low polarity, a phenomenon observed in other benzoic acid derivatives. ucl.ac.uk The presence of the nitro and fluoro groups may also influence intermolecular interactions through dipole-dipole forces and potential weak C-H···O or C-H···F hydrogen bonds. researchgate.net

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature of benzoic acids. nih.govresearchgate.net Computational studies on ortho-substituted benzoic acids have shown that steric hindrance can lead to a non-planar arrangement where the carboxylic group is twisted out of the plane of the aromatic ring. nih.govresearchgate.net For this compound, the ortho-nitro group is expected to induce a significant dihedral angle between the plane of the carboxylic acid and the benzene ring. MD simulations can explore the rotational energy barrier and the distribution of this dihedral angle in different environments. This conformational preference can have significant implications for the molecule's packing in the solid state and its interaction with biological receptors.

Structure-Activity Relationship (SAR) Investigations for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors, which can be calculated computationally, to predict the activity of new, unsynthesized derivatives.

For a molecule like this compound, a QSAR study would involve designing a series of derivatives by systematically modifying the substituents on the benzene ring. Computational descriptors for these derivatives would then be calculated. These can include:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

By correlating these descriptors with experimentally determined biological activity (e.g., enzyme inhibition, antimicrobial activity), a predictive QSAR model can be developed. iomcworld.comnih.gov For instance, studies on nitroaromatic compounds have often found that their toxicity or mutagenicity is related to their electronic properties, such as the LUMO energy, which influences their ability to undergo metabolic reduction. nih.gov The model could guide the synthesis of new derivatives with potentially enhanced activity and improved safety profiles.

Table 2: Key Molecular Descriptors for QSAR Analysis of Benzoic Acid Derivatives

| Derivative Substituent | Calculated LogP | Dipole Moment (Debye) | LUMO Energy (eV) |

|---|---|---|---|

| H (Benzoic Acid) | 1.87 | 1.75 | -0.35 |

| p-Nitro | 1.89 | 2.69 | -0.81 |

| p-Fluoro | 1.99 | 1.58 | -0.30 |

| p-Methyl | 2.35 | 1.82 | -0.28 |

Note: This table presents representative calculated data for para-substituted benzoic acids to illustrate the types of descriptors used in SAR studies. The values are for comparative purposes and are not specific to this compound.

Strategic Applications in Organic Synthesis

Key Intermediate in the Synthesis of Complex Aromatic Systems

The strategic placement of reactive functional groups on the benzene (B151609) ring of 5-Fluoro-4-methyl-2-nitrobenzoic acid makes it an ideal precursor for the synthesis of intricate aromatic and heterocyclic systems. The interplay between the electron-withdrawing nitro and fluoro groups and the carboxylic acid moiety allows for a variety of chemical transformations, enabling chemists to build complex scaffolds.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of bioactive natural products and synthetic drugs. Ortho-substituted nitrobenzoic acids, such as this compound, are pivotal starting materials for assembling these frameworks.

The general synthetic strategy involves the chemical manipulation of the nitro and carboxylic acid groups. The nitro group can be readily reduced to an amine, which then serves as a key nucleophile. This newly formed amino group, being ortho to the carboxylic acid, is perfectly positioned to undergo intramolecular cyclization reactions to form fused heterocyclic rings. This approach is fundamental in the synthesis of quinazolinones, where an ortho-aminobenzoic acid derivative reacts with a suitable one-carbon component. acs.orgresearchgate.net While direct literature for this compound is specific, the established synthetic routes for quinazolines frequently employ ortho-amino or -nitrobenzoic acid derivatives, highlighting its potential in this area. acs.org

Similarly, the pyrrolobenzodiazepine (PBD) core, a class of potent antitumor agents, is often constructed from anthranilic acid (2-aminobenzoic acid) derivatives. nih.govnih.gov The synthesis involves coupling the anthranilate moiety with a proline derivative. By reducing the nitro group of this compound to an amine, a substituted anthranilic acid is formed, which can then be incorporated into the PBD scaffold, introducing both fluorine and methyl substituents for structure-activity relationship (SAR) studies.

| Starting Material | Key Transformation | Target Heterocycle Core | Potential Significance |

|---|---|---|---|

| This compound | Reduction of nitro group to amine, followed by cyclization | Fluorinated/Methylated Quinazolinone | Core structure in numerous approved drugs; substituents can modulate activity. acs.org |

| This compound | Reduction of nitro group, followed by coupling with a proline derivative and cyclization | Fluorinated/Methylated Pyrrolobenzodiazepine (PBD) | Class of potent DNA-interactive antitumor agents. nih.gov |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve a molecule's pharmacological profile. ekb.eg Fluorine's high electronegativity and small size can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. ekb.egontosight.ai

Using this compound as a building block ensures that the fluorine atom is integrated into the final product's core structure. This approach is often more efficient and reliable than attempting to introduce fluorine in later synthetic steps. The presence of fluorine can block metabolic oxidation at that position, thereby increasing the drug's half-life. Furthermore, fluorine can engage in favorable hydrogen bonding and dipole-dipole interactions within a protein's active site, potentially enhancing the compound's potency and selectivity. ontosight.ai

Building Block in the Synthesis of Agrochemicals

The principles that make fluorinated nitroaromatics valuable in pharmaceuticals also apply to the agrochemical industry. Many modern herbicides, insecticides, and fungicides contain fluorine atoms and heterocyclic cores to enhance their efficacy and environmental profile. Related compounds, such as 2-chloro-4-fluoro-5-nitrobenzoic acid, are known intermediates in the synthesis of commercial pesticides like saflufenacil. google.com

The functional groups of this compound allow for its incorporation into a wide range of agrochemical scaffolds. The nitro group can be a precursor to an amine for further derivatization, while the carboxylic acid and fluorine atom provide handles for coupling reactions to build the final, complex active ingredient. ontosight.aiontosight.ai

Utility in Advanced Polymer Chemistry (Extrapolated from related fluoro-nitrobenzoic acids)

While specific research on this compound in polymer chemistry is not widely documented, its utility can be extrapolated from structurally similar compounds. For instance, related molecules like 4-Fluoro-3-nitrobenzoic acid are considered viable for constructing block co-polymers and polymersomes. ossila.com

The multiple distinct functional groups on the molecule allow for controlled polymerization reactions.

Carboxylic Acid: Can be used for polyester (B1180765) or polyamide formation.

Nitro Group: Can be reduced to an amine, providing a site for polyamide or polyurea synthesis.

Fluorine Atom: Can be displaced via nucleophilic aromatic substitution (SNAr) to attach the monomer unit to a growing polymer chain or surface. ossila.com

This multi-faceted reactivity makes it a candidate for creating high-performance polymers with tailored properties, such as enhanced thermal stability or specific surface characteristics, conferred by the fluorinated aromatic units.

Contribution to High-Throughput Synthesis Methodologies

High-throughput synthesis and combinatorial chemistry are essential tools in modern drug discovery and materials science, enabling the rapid creation and screening of large libraries of compounds. Building blocks suitable for these methodologies must possess several key features, including multiple points for diversification and compatibility with automated or solid-phase synthesis techniques.

Significance in Medicinal Chemistry and Pharmaceutical Development

Precursor for Pharmacologically Active Compounds

The utility of 5-Fluoro-4-methyl-2-nitrobenzoic acid and its close isomers extends across various therapeutic areas, where it serves as a fundamental component in the synthesis of targeted therapies. Its structural framework is amenable to a variety of chemical transformations, allowing for the construction of diverse molecular architectures with specific biological activities.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors (e.g., Rucaparib)

A significant application of a close regioisomer, 5-fluoro-2-methyl-3-nitrobenzoic acid, is as a crucial intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. innospk.comgoogle.com Rucaparib is an anticancer agent used for the treatment of certain types of ovarian and prostate cancer. innospk.com

The synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid to produce 5-fluoro-2-methyl-3-nitrobenzoic acid. google.com This acid is then esterified, typically using methanol (B129727) and a reagent like thionyl chloride, to yield methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.com This methyl ester is a pivotal precursor that undergoes a series of reactions, including condensation and cyclization, to form the core structure of Rucaparib. acs.org

Table 1: Key Intermediates in Rucaparib Synthesis

| Compound Name | Role in Synthesis |

| 5-Fluoro-2-methylbenzoic acid | Starting material |

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | Nitrated intermediate |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Key esterified precursor for Rucaparib |

Development of Anti-Cancer Agents

Beyond its role in PARP inhibitors, the structural motif of fluorinated and nitrated benzoic acids is integral to the development of other anti-cancer agents. The related compound, 5-fluoro-2-methylbenzoic acid, is utilized in the synthesis of 3-arylisoquinolinones. ossila.com These compounds have demonstrated antiproliferative activity against cancer cells by binding to microtubules, which suppresses tubulin polymerization and ultimately induces apoptosis (programmed cell death). ossila.com The presence of the fluorine atom in these molecules can enhance their metabolic stability and bioavailability, key properties for effective anti-cancer drugs. chemimpex.com While direct evidence for this compound is less documented in publicly available literature, its isomeric relationship suggests its potential as a valuable precursor for similar anti-cancer compounds. The development of derivatives of 5-fluorouracil, a potent antimetabolite used in cancer treatment, highlights the importance of fluorinated compounds in oncology. nih.gov

Intermediate for Neuroprotective Agents

While specific examples of this compound in the synthesis of neuroprotective agents are not prominently documented in the reviewed literature, the broader class of substituted nitrobenzoic acids serves as precursors for various neurologically active compounds. For instance, research into neuroprotective agents for conditions like Parkinson's disease has explored scaffolds such as 5-(4-pyridinyl)-1,2,4-triazoles, which are synthesized from various aromatic starting materials. nih.gov The functional groups present in this compound, particularly the reactive carboxylic acid and the reducible nitro group, make it a plausible candidate for the synthesis of novel heterocyclic systems with potential neuroprotective activities. Further research is needed to fully explore the potential of this specific compound in this therapeutic area.

Contribution to HIV-1 Integrase Inhibitor Synthesis

The development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication, has also benefited from fluorinated aromatic compounds. The related precursor, 5-fluoro-2-methylbenzoic acid, is involved in the synthesis of benzamide derivatives that have been investigated as HIV-1 integrase inhibitors. ossila.com The design of novel and potent inhibitors for this enzyme is an active area of research aimed at combating emerging viral resistance. nih.gov Although direct synthetic routes from this compound are not explicitly detailed in the available literature, its structural similarity to known precursors suggests its potential as a building block for new classes of HIV-1 integrase inhibitors. The synthesis of fluoroquinolone derivatives, which have been examined as HIV-1 integrase inhibitors, often involves fluorinated aniline or benzoic acid starting materials. nih.gov

Building Block for Anti-androgens (e.g., Enzalutamide derivatives)

In the field of prostate cancer therapy, anti-androgen drugs like Enzalutamide play a critical role. The synthesis of Enzalutamide and its derivatives often starts from fluorinated benzoic acid precursors. For example, documented synthetic routes for Enzalutamide utilize starting materials such as 4-bromo-2-fluorobenzoic acid or 2-fluoro-4-nitrobenzoic acid. google.comchemicalbook.com These compounds undergo a series of reactions to construct the complex diarylthiohydantoin structure of Enzalutamide. researchgate.net While a direct synthetic pathway from this compound to Enzalutamide is not the most commonly cited, its isomeric structure makes it a potential alternative starting material for the synthesis of novel Enzalutamide derivatives or other anti-androgen agents.

Scaffold for the Design of Bioactive Molecules

The chemical architecture of this compound provides a versatile scaffold for the design and synthesis of a wide array of bioactive molecules. The presence of multiple functional groups allows for selective chemical modifications, enabling the creation of libraries of compounds for drug discovery screening.

The carboxylic acid can be readily converted to amides, esters, or other functional groups. The nitro group can be reduced to an amine, which then serves as a handle for a vast range of chemical transformations, including acylation, alkylation, and the formation of heterocyclic rings. The fluorine atom and methyl group on the benzene (B151609) ring influence the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize biological activity and pharmacokinetic properties.

This multi-functional nature makes this compound and its isomers valuable starting points for generating diverse chemical entities with potential therapeutic applications in areas such as inflammation, cancer, and infectious diseases. chemimpex.com The ability to systematically modify the structure allows medicinal chemists to explore structure-activity relationships and develop new drug candidates with improved efficacy and safety profiles.

Development of Fluorescent Probes for Advanced Bioimaging and Sensing Applications

Fluorescent probes are indispensable tools in molecular biology and diagnostics. Benzoic acid derivatives are sometimes employed as scaffolds in the synthesis of these probes. For instance, 2-Fluoro-5-nitrobenzoic acid has been used to create fluorescent probes for detecting specific nucleophiles. ossila.com However, an extensive search of the literature reveals no studies or reports on the application of this compound in the development of fluorescent probes for bioimaging or sensing.

Emerging Roles in Materials Science and Other Interdisciplinary Fields

Incorporation into Functional Polymer Architectures

There is currently no available scientific literature detailing the incorporation of 5-Fluoro-4-methyl-2-nitrobenzoic acid into functional polymer architectures. Research on the use of specifically substituted benzoic acid derivatives in polymer science is extensive; however, studies focusing on this particular compound are absent from the current body of knowledge. The potential for this molecule to act as a monomer or a functional additive in polymerization processes remains an open area for future investigation.

Contribution to Novel Optoelectronic or Sensing Materials

Similarly, the role of this compound in the creation of new optoelectronic or sensing materials is not described in existing research. The combination of an electron-withdrawing nitro group and a halogen atom can influence the electronic and photophysical properties of aromatic compounds. However, no studies have been found that characterize these properties for this compound or explore its use as a component in materials designed for optical or sensing applications.

Potential for Environmental Remediation Applications

The potential for this compound in environmental remediation, based on its quantification in environmental samples, is also an uninvestigated field. There are no published methods for the detection and quantification of this specific compound in environmental matrices such as soil or water. Consequently, its environmental fate, persistence, and any potential role in remediation strategies are unknown.

Conclusion and Future Research Directions

Synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic Acid: Achievements and Challenges

Currently, specific, peer-reviewed synthetic routes exclusively for this compound are not extensively documented in publicly accessible scientific literature. However, its synthesis can be logically approached through the electrophilic nitration of a suitable precursor, 4-fluoro-3-methylbenzoic acid. The directing effects of the fluorine (ortho-, para-directing) and the methyl group (ortho-, para-directing) would likely lead to a mixture of isomers, presenting a significant synthetic challenge. The carboxylic acid group is a meta-directing deactivator, which would further complicate the regioselectivity of the nitration.

Achieving the desired 2-nitro substitution pattern would require careful optimization of reaction conditions, including the choice of nitrating agent (e.g., nitric acid with a sulfuric acid catalyst), temperature, and reaction time. The primary challenge lies in controlling the regioselectivity to favor the formation of the desired isomer over other potential products, such as 4-fluoro-3-methyl-6-nitrobenzoic acid or 4-fluoro-5-methyl-2-nitrobenzoic acid. Purification of the target compound from this isomeric mixture would likely necessitate advanced chromatographic techniques.

Table 1: Potential Synthetic Precursors and Challenges

| Starting Material | Potential Reaction | Key Challenges |

| 4-Fluoro-3-methylbenzoic acid | Electrophilic Nitration | Controlling regioselectivity to obtain the 2-nitro isomer. Separation of isomeric products. |

| 1-Fluoro-2-methyl-4-nitrobenzene | Oxidation of the methyl group | Harsh oxidation conditions may affect the nitro and fluoro groups. |

Unexplored Reactivity Pathways and Derivatization Opportunities

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the aromatic fluorine. The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation to form benzamides, and reduction to the corresponding benzyl (B1604629) alcohol.

The nitro group is a versatile functional handle. It can be reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization followed by substitution (Sandmeyer reaction) or the formation of sulfonamides and other N-substituted derivatives. The resulting 2-amino-5-fluoro-4-methylbenzoic acid would be a valuable intermediate for the synthesis of heterocyclic compounds, such as quinazolinones, which are of interest in medicinal chemistry.

The fluorine atom, while generally stable on the aromatic ring, could potentially undergo nucleophilic aromatic substitution under specific conditions, although the presence of the deactivating nitro and carboxylic acid groups would make this challenging.

Advanced Spectroscopic and Computational Probes for Molecular Understanding

Detailed spectroscopic data for this compound is not widely available in public databases. However, standard analytical techniques would be crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show distinct signals for the two aromatic protons and the methyl protons. The coupling patterns and chemical shifts would be influenced by the fluorine, nitro, and carboxylic acid groups. 13C NMR would provide information on the carbon skeleton, and 19F NMR would confirm the presence and electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, as well as the asymmetric and symmetric stretches of the nitro group.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (199.14 g/mol ) and provide information about its fragmentation pattern.

Computational chemistry, using methods such as Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reactivity. Such studies could help predict the regioselectivity of synthetic reactions and understand the influence of the substituents on the molecule's properties.

Expanding the Horizon of Applications in Targeted Drug Discovery and Materials Innovation

While no specific applications for this compound have been reported, its structure suggests potential utility in several areas.

In drug discovery , fluorinated and nitrated benzoic acid derivatives are common motifs in pharmacologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, a key component in many drug scaffolds. Derivatives of this compound could be explored as potential inhibitors of various enzymes or as ligands for receptors implicated in disease.

In materials science , nitroaromatic compounds can be used as precursors for polymers with interesting optical or electronic properties. The presence of the fluorine atom could also impart desirable characteristics such as thermal stability and hydrophobicity to new materials.

Q & A

(Basic) What are the key considerations for synthesizing 5-fluoro-4-methyl-2-nitrobenzoic acid with high purity?

Methodological Answer:

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For nitrobenzoic acid derivatives (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid), common methods include:

- Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are effective for carboxyl group activation. SOCl₂ is preferred for high reactivity, but oxalyl chloride offers better selectivity in polar solvents like dichloromethane (DCM) .